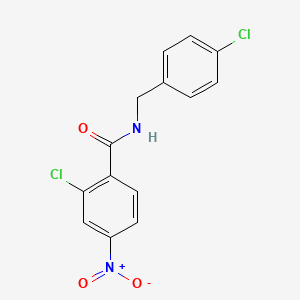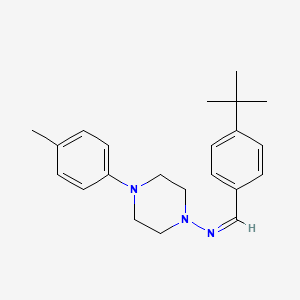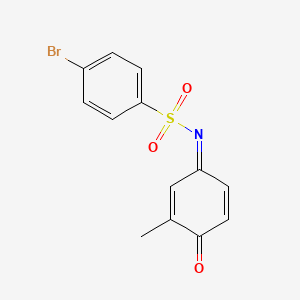
2-chloro-N-(4-chlorobenzyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-N-(4-chlorobenzyl)acetamide” is a compound with the empirical formula C9H9Cl2NO . It’s a solid substance provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The molecular weight of “2-chloro-N-(4-chlorobenzyl)acetamide” is 218.08 . The linear formula is C9H9Cl2NO .Physical And Chemical Properties Analysis
“2-chloro-N-(4-chlorobenzyl)acetamide” is a solid substance . The empirical formula is C9H9Cl2NO, and the molecular weight is 218.08 .Mecanismo De Acción
The exact mechanism of action of 2-chloro-N-(4-chlorobenzyl)-4-nitrobenzamide 30865 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and division. Specifically, it has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and physiological effects:
This compound 30865 has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for the development of new cancer treatments. Additionally, this compound 30865 has been found to inhibit the production of certain inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-N-(4-chlorobenzyl)-4-nitrobenzamide 30865 for lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. Additionally, its broad range of biological activities makes it a versatile compound for studying various cellular processes. However, one limitation of this compound 30865 is its potential toxicity, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-chloro-N-(4-chlorobenzyl)-4-nitrobenzamide 30865. One area of interest is the development of new cancer treatments based on its ability to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanism of action of this compound 30865 and its potential applications in the treatment of inflammatory diseases. Finally, there is potential for the development of new antibiotics based on this compound 30865's antibacterial and antifungal activity.
Métodos De Síntesis
The synthesis of 2-chloro-N-(4-chlorobenzyl)-4-nitrobenzamide 30865 involves the reaction of 2-chloro-4-nitrobenzoic acid with 4-chlorobenzylamine in the presence of a coupling agent and a base. The resulting product is then purified through column chromatography to obtain pure this compound 30865.
Aplicaciones Científicas De Investigación
2-chloro-N-(4-chlorobenzyl)-4-nitrobenzamide 30865 has been the subject of numerous scientific studies due to its potential applications in the field of medicine. It has been found to exhibit antitumor activity, with studies showing that it can inhibit the growth of various cancer cell lines. Additionally, this compound 30865 has been found to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics.
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-N-[(4-chlorophenyl)methyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-10-3-1-9(2-4-10)8-17-14(19)12-6-5-11(18(20)21)7-13(12)16/h1-7H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMBKQRVUHTXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine](/img/structure/B5917087.png)



![3-(3-chlorophenyl)-7-hydroxy-8-[(4-methyl-1-piperidinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5917102.png)
![8-[(dibutylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B5917106.png)

![2-(methylthio)ethyl 6-methyl-2-oxo-4-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5917142.png)
![1-(4-fluorobenzoyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5917156.png)

![2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5917178.png)
![2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]](/img/structure/B5917182.png)
![2-methylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]](/img/structure/B5917188.png)
![2-methylbenzo-1,4-quinone 1-[O-(2-phenylacetyl)oxime]](/img/structure/B5917196.png)